molecular formula C11H19BO3 B13564043 4,4,5,5-Tetramethyl-2-(1-(oxetan-3-yl)vinyl)-1,3,2-dioxaborolane

4,4,5,5-Tetramethyl-2-(1-(oxetan-3-yl)vinyl)-1,3,2-dioxaborolane

Katalognummer: B13564043
Molekulargewicht: 210.08 g/mol
InChI-Schlüssel: NRFWGMLSHRDXDA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,4,5,5-Tetramethyl-2-[1-(oxetan-3-yl)ethenyl]-1,3,2-dioxaborolane is a boron-containing compound with the molecular formula C9H17BO3 and a molecular weight of 184.04 g/mol . This compound is characterized by its unique structure, which includes a dioxaborolane ring and an oxetane moiety. It is commonly used in organic synthesis and has various applications in scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5-tetramethyl-2-[1-(oxetan-3-yl)ethenyl]-1,3,2-dioxaborolane typically involves the reaction of pinacolborane with an appropriate oxetane derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a palladium complex, and under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize yield and minimize by-products .

Analyse Chemischer Reaktionen

Types of Reactions

4,4,5,5-Tetramethyl-2-[1-(oxetan-3-yl)ethenyl]-1,3,2-dioxaborolane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the desired outcomes .

Major Products

The major products formed from these reactions include boronic acids, boronic esters, and various substituted oxetane derivatives. These products are valuable intermediates in organic synthesis and have applications in pharmaceuticals and materials science .

Wissenschaftliche Forschungsanwendungen

4,4,5,5-Tetramethyl-2-[1-(oxetan-3-yl)ethenyl]-1,3,2-dioxaborolane has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4,4,5,5-tetramethyl-2-[1-(oxetan-3-yl)ethenyl]-1,3,2-dioxaborolane involves its ability to form stable complexes with various molecular targets. The boron atom in the compound can coordinate with electron-rich species, facilitating reactions such as cross-coupling and catalysis. The oxetane moiety can also participate in ring-opening reactions, leading to the formation of new chemical bonds .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: Lacks the oxetane moiety but shares the dioxaborolane ring structure.

    2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Contains an isopropoxy group instead of the oxetane moiety.

    2-Ethynyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Features an ethynyl group in place of the oxetane moiety.

Uniqueness

The presence of both the dioxaborolane ring and the oxetane moiety in 4,4,5,5-tetramethyl-2-[1-(oxetan-3-yl)ethenyl]-1,3,2-dioxaborolane makes it unique. This combination allows for a wide range of chemical reactivity and applications, distinguishing it from other similar compounds .

Eigenschaften

Molekularformel

C11H19BO3

Molekulargewicht

210.08 g/mol

IUPAC-Name

4,4,5,5-tetramethyl-2-[1-(oxetan-3-yl)ethenyl]-1,3,2-dioxaborolane

InChI

InChI=1S/C11H19BO3/c1-8(9-6-13-7-9)12-14-10(2,3)11(4,5)15-12/h9H,1,6-7H2,2-5H3

InChI-Schlüssel

NRFWGMLSHRDXDA-UHFFFAOYSA-N

Kanonische SMILES

B1(OC(C(O1)(C)C)(C)C)C(=C)C2COC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.